molecular formula C24H20N2O6 B3682144 N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B3682144
M. Wt: 432.4 g/mol
InChI Key: HIPQWEFBPQFSQV-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes a phthalimide moiety and a trimethoxybenzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalimide derivatives and trimethoxybenzamide analogs. Examples include:

Uniqueness

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide moiety, in particular, may contribute to enhanced biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-4-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-30-18-12-14(13-19(31-2)21(18)32-3)22(27)25-17-11-7-10-16-20(17)24(29)26(23(16)28)15-8-5-4-6-9-15/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPQWEFBPQFSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide
Reactant of Route 6
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N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-trimethoxybenzamide

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